1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea
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Overview
Description
1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea is a synthetic compound known for its potential antibacterial properties. It has been studied for its interaction with bacterial enzymes, particularly DNA gyrase, making it a promising candidate for the development of new antibacterial agents .
Preparation Methods
The synthesis of 1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea involves multiple steps, starting from the appropriate isoquinoline and pyridine derivatives. The synthetic route typically includes:
Condensation Reactions: Combining the isoquinoline and pyridine derivatives under controlled conditions.
Urea Formation: Introducing the urea moiety through reactions with ethyl isocyanate or similar reagents.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea has several scientific research applications:
Chemistry: It is used as a model compound in the study of urea derivatives and their chemical properties.
Biology: The compound is studied for its interaction with bacterial enzymes, particularly DNA gyrase, which is crucial for bacterial DNA replication.
Medicine: Its potential as an antibacterial agent makes it a candidate for the development of new antibiotics, especially against resistant bacterial strains.
Industry: The compound’s unique structure and reactivity make it useful in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of 1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea involves its interaction with bacterial DNA gyrase. The compound binds to the ATP-binding site of the enzyme, inhibiting its activity and thereby preventing bacterial DNA replication. This leads to the death of the bacterial cells, making it an effective antibacterial agent .
Comparison with Similar Compounds
1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea can be compared with other similar compounds, such as:
Isoquinoline Derivatives: These compounds share a similar core structure but may have different substituents, affecting their reactivity and biological activity.
Pyridine Derivatives: Compounds with a pyridine ring and various substituents can have similar antibacterial properties but may differ in their mechanism of action.
Urea Derivatives: Other urea derivatives may have different alkyl or aryl groups, influencing their chemical and biological properties
The uniqueness of this compound lies in its specific interaction with bacterial DNA gyrase, making it a promising candidate for further research and development in the field of antibacterial agents.
Properties
Molecular Formula |
C19H20N4O |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea |
InChI |
InChI=1S/C19H20N4O/c1-4-20-19(24)23-18-10-16-15(14-7-8-21-13(3)9-14)6-5-12(2)17(16)11-22-18/h5-11H,4H2,1-3H3,(H2,20,22,23,24) |
InChI Key |
ITGDBTWKMCUOIO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)C)C3=CC(=NC=C3)C |
Origin of Product |
United States |
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